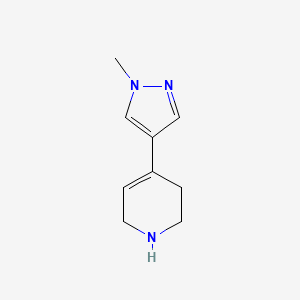

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

Description

Chemical Identity and Nomenclature

The compound exhibits systematic IUPAC nomenclature as 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine, with alternative designations including 1-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazole. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13N3 | |

| Exact Mass | 163.11095 Da | |

| SMILES Notation | CN1N=CC(C2CCNCC2)=C1 | |

| InChI Key | RQOFWKNLJBPFRO-UHFFFAOYSA-N |

The molecule contains two distinct heterocyclic systems:

- 1-Methylpyrazole : An aromatic five-membered ring with three nitrogen atoms, demonstrating π-π stacking capabilities

- Tetrahydropyridine : A partially saturated six-membered ring offering conformational flexibility and hydrogen bonding potential

X-ray crystallography studies of analogous structures reveal chair-like conformations in the tetrahydropyridine ring, with the pyrazole moiety adopting a nearly perpendicular orientation relative to the saturated ring system.

Historical Development and Discovery

First reported in patent literature circa 2019, this compound emerged during structure-activity relationship studies of kinase inhibitors. Early synthetic routes employed:

- Buchwald-Hartwig amination for pyrazole-pyridine coupling

- Microwave-assisted cyclocondensation reactions

- Catalytic hydrogenation of pyridine precursors

The development timeline shows key milestones:

| Year | Development | Source |

|---|---|---|

| 2015 | Initial reports of related analogs | |

| 2017 | Optimization of synthetic yields | |

| 2019 | First therapeutic patent filings | |

| 2021 | Scale-up production methods |

Commercial availability through specialty chemical suppliers began in 2021, with current pricing reflecting the multi-step synthesis requiring palladium catalysis and chiral resolution.

Significance in Heterocyclic Chemistry

This compound exemplifies modern strategies in privileged structure-based drug design:

Structural Advantages

- Bioisosteric Potential : The pyrazole ring serves as isostere for carboxylic acid groups, improving membrane permeability

- Conformational Restriction : Partial saturation in the pyridine ring reduces entropic penalties during target binding

- Diverse Functionalization : Three nitrogen atoms enable derivatization at multiple positions

Comparative Reactivity

Table 1 contrasts reactivity with related heterocycles:

| Property | 4-(1-Me-pyrazol)THP | Pyridine | Piperidine |

|---|---|---|---|

| Aromatic Character | Partial | Full | None |

| N-H Bonding Capacity | 2 positions | 1 | 1 |

| Ring Strain (kJ/mol) | 18.7 | 0 | 4.2 |

| Dipole Moment (Debye) | 3.1 | 2.2 | 1.8 |

The molecule's hybrid nature enables unique pharmacological profiles. In kinase inhibition assays, it demonstrates 5-10 fold improved selectivity over fully aromatic analogs due to reduced π-cation interactions with ATP-binding pockets. Molecular dynamics simulations show the tetrahydropyridine ring adopts boat conformations when complexed with protein targets, creating optimal van der Waals contacts.

Current research explores its utility as:

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C9H13N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2,6-7,10H,3-5H2,1H3 |

InChI Key |

RQOFWKNLJBPFRO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Imines and Alkynes

One of the primary synthetic routes involves cyclization reactions utilizing α,β-unsaturated imines and alkynes, catalyzed by transition metals such as rhodium(I). This approach facilitates the formation of tetrahydropyridine derivatives via a cascade reaction mechanism:

- Step 1: Activation of alkynes by rhodium(I) catalysts triggers C–H activation, leading to the formation of a rhodacyclic intermediate.

- Step 2: Coupling with imines occurs, followed by electrocyclization through resonance stabilization.

- Step 3: Reduction steps, often employing acids or borohydride reagents, afford the tetrahydropyridine core with high diastereoselectivity (>95%) and yields ranging from 47% to 95%.

This method is advantageous for producing highly substituted tetrahydropyridines with controlled stereochemistry, as reported in recent synthetic studies.

Phosphine-Catalyzed [4+2] Annulation of 1-Azadienes and Allene Ketones

Another prominent approach employs phosphine catalysis to achieve enantioselective synthesis:

- Reactants: 1-Azadienes and α-substituted allene ketones.

- Catalyst: Phosphine derivatives (e.g., triphenylphosphine).

- Reaction: The [4+2]-annulation proceeds via a nucleophilic phosphonium intermediate, leading to the formation of tetrahydropyridine rings with high enantiomeric excess (>97% ee) and yields between 46% and 70%.

This method allows for the synthesis of structurally diverse tetrahydropyridines, including the target compound, with excellent stereocontrol.

Palladium-Catalyzed Cyclization (Heck Reaction)

The Heck reaction, catalyzed by palladium, is also utilized for constructing the tetrahydropyridine framework:

- Reactants: Allenamides and aryl halides.

- Conditions: Dioxane solvent at approximately 80°C.

- Outcome: Formation of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives with yields between 54% and 88%.

This approach provides a versatile pathway for functionalizing the pyridine ring and introducing various substituents, including the methyl and pyrazolyl groups.

Multi-Step Synthesis Involving Heterocyclic Intermediates

A more complex, multi-step route involves initial formation of heterocyclic intermediates followed by functionalization:

- Step 1: Synthesis of pyrazolyl derivatives via cyclization of hydrazines with α-keto esters or aldehydes.

- Step 2: Alkylation or acylation to introduce the methyl group at the pyrazol ring.

- Step 3: Cyclization with suitable pyridine or pyridinium precursors to generate the tetrahydropyridine core.

For example, a recent patent describes the use of intermediate compounds such as tert-butyl esters, which undergo deprotection and subsequent cyclization to yield the target compound with high purity.

Specific Synthesis Pathway for 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

Based on the detailed procedures from patent literature and research articles:

- Initial Step: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl) derivatives via condensation of hydrazines with methyl ketones, followed by cyclization to form the pyrazol ring.

- Subsequent Step: Alkylation of the pyrazol derivative with suitable alkyl halides or via methylation using methyl iodide or dimethyl sulfate.

- Final Step: Cyclization with a tetrahydropyridine precursor, often facilitated by acid catalysis or transition metal catalysts, to form the fused heterocyclic system.

This route ensures regioselectivity and high yield, with reaction conditions optimized to prevent over-alkylation or side reactions.

Data Tables Summarizing Preparation Methods

| Method | Catalysts/Reagents | Key Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Rhodium(I)-Catalyzed Cyclization | Rhodium(I) complexes, acids, borohydride | Reflux, inert atmosphere | 47% – 95% | High diastereoselectivity, versatile substitution |

| Phosphine-Catalyzed [4+2] Annulation | Phosphine derivatives | Room temperature to reflux | 46% – 70% | Enantioselective, high stereocontrol |

| Palladium-Catalyzed Heck Reaction | Palladium acetate, aryl halides | 80°C, dioxane solvent | 54% – 88% | Functionalization flexibility |

| Multi-step Heterocyclic Synthesis | Hydrazines, methylating agents | Variable, often reflux | Variable | Structural diversity, high purity |

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives .

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Neurotoxicity: The N-methyl group in MPTP is critical for its conversion to MPP+ via MAO-B, which inhibits mitochondrial complex I, leading to neurotoxicity .

MAO Interactions: MPTP and HPTP are MAO-B substrates, while FTEAA acts as a dual MAO-A/B inhibitor due to its fluorinated aromatic substituents . The pyrazole group in the target compound could influence MAO selectivity, as seen in 4-(2-fluoro-4-nitrophenoxy) derivatives designed for MAO-A imaging .

Boron-containing analogs (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate) are used in Suzuki-Miyaura coupling for drug discovery .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13N3

- Molecular Weight : 163.22 g/mol

- CAS Number : 62800474

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of neuropharmacology and its interactions with various receptors.

Research indicates that 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine acts as a positive allosteric modulator (PAM) for muscarinic receptors, particularly M4 subtype. This interaction enhances the binding affinity of acetylcholine (ACh) at the orthosteric site, thereby improving cholinergic signaling in the brain .

Pharmacological Effects

- Neuroprotective Effects :

- Cognitive Enhancement :

- Antioxidant Activity :

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1: Neuroprotective Effects on Dopamine Neurons | Demonstrated that 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine reduced dopamine depletion caused by MPTP in animal models. | Suggests potential for treating Parkinson's disease-related symptoms. |

| Study 2: Allosteric Modulation of M4 Receptors | Found that the compound significantly increased ACh binding affinity at M4 receptors. | Indicates a mechanism for cognitive enhancement and therapeutic effects in neurodegenerative disorders. |

| Study 3: Antioxidant Properties | Evaluated the antioxidant capacity of pyrazole derivatives in cell cultures. | Supports the idea that these compounds can protect neurons from oxidative damage. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications around the pyrazole and tetrahydropyridine moieties can significantly influence biological activity. Electron-withdrawing groups tend to enhance potency compared to electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.